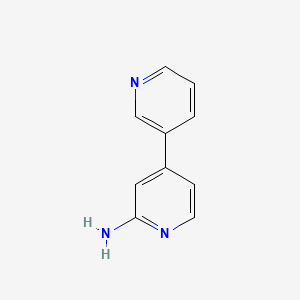

3,4'-Bipyridin-2'-amine

Description

Contextual Significance of Bipyridine Derivatives in Advanced Chemical Systems

Bipyridine and its derivatives are foundational components in numerous advanced applications, serving as precursors or key starting materials for a variety of valuable substances. acs.orgacs.org Their utility spans from the creation of life-impacting medicines to the development of sophisticated materials. aip.orgosti.gov

The bipyridine scaffold is a privileged structure in medicinal chemistry, appearing in many synthetic derivatives and natural alkaloids with a wide range of pharmacological activities. rsc.org These compounds have been extensively investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. rsc.orgambeed.com For example, certain bipyridine derivatives have shown potent antitumor effects both in vitro and in vivo. vulcanchem.com The ability of the bipyridine core to be functionalized allows for the fine-tuning of its biological activity; derivatives such as caerulomycin B and caerulomycin C are known to be STAT1-signaling inhibitors and immunosuppressants. aip.orgosti.gov

Perhaps the most well-known application of bipyridine derivatives is as ligands in transition-metal catalysis. acs.orgacs.org Their ability to chelate metal ions makes them indispensable in a multitude of catalytic reactions. nih.gov Bipyridine ligands are fundamental to several cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which are pivotal in the synthesis of complex organic molecules. acs.orgacs.orgaip.org However, the strong coordination of bipyridine products to the metal center can sometimes decrease catalytic activity, a challenge that has spurred the development of new and more efficient catalytic systems. acs.orgacs.org Dinuclear palladium pincer complexes and catalysts utilizing imidazolium (B1220033) salts are among the recent advancements designed to improve reaction yields and turnover numbers. acs.orgosti.gov

Supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, heavily utilizes bipyridine derivatives. acs.orgacs.org These compounds act as building blocks or "ligands" that can direct the self-assembly of complex architectures. rsc.org The formation of these superstructures is driven by interactions such as metal coordination, hydrogen bonding, and π-π stacking. nih.govresearchgate.net By modifying the bipyridine structure, for instance by attaching alkyl chains, researchers can control the two-dimensional arrangements of these molecules on surfaces, which is crucial for designing nanoarchitectures and functional materials. rsc.orgnih.gov

Specific Research Focus on 3,4'-Bipyridin-2'-amine Isomer

Within the large family of bipyridines, the isomer this compound (CAS Number: 865604-20-2) has attracted specific interest due to its unique structural arrangement. ambeed.commatrix-fine-chemicals.com While extensive research on this particular molecule is still emerging, its predicted properties and the behavior of analogous compounds provide a strong basis for its potential applications.

| Property | Value/Description | Basis for Inference |

| Molecular Formula | C₁₀H₉N₃ | - |

| Molecular Weight | 171.20 g/mol | - |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Calculated from structure |

| Consensus Log Po/w (Lipophilicity) | 1.485 | Average of multiple computational models |

| Hydrogen Bond Donors | 1 | From the -NH₂ group |

| Hydrogen Bond Acceptors | 3 | From the two pyridine (B92270) nitrogens and the amine nitrogen |

| Table 1: Physicochemical Properties of this compound. Data sourced from computational models. ambeed.com |

The structure of this compound is notable for several features that have significant implications for its chemical behavior.

Asymmetric Linkage : The 3,4'-linkage between the two pyridine rings makes the molecule inherently asymmetric. Unlike their 2,2'- or 4,4'- counterparts, this arrangement leads to a twisted conformation between the rings, which can influence its packing in the solid state and its coordination geometry with metal ions. acs.orgsemanticscholar.org

Amino Group Substitution : The primary amine group at the 2'-position is a powerful electron-donating group. This influences the electronic properties of the entire molecule, increasing the electron density on the bipyridine system and affecting the basicity of the nitrogen atoms. aps.org

Potential for Intramolecular Hydrogen Bonding : A key structural feature is the potential for the formation of an intramolecular hydrogen bond (IHB) between one of the hydrogens of the 2'-amino group and the nitrogen atom of the 3-substituted pyridine ring. rsc.org In related aminobipyridine systems, such IHBs are known to significantly restrict the conformational mobility of the molecule by locking it into a more planar and rigid structure. nih.gov This rigidity can, in turn, affect its binding affinity to target proteins or its efficacy as a ligand in catalysis. nih.gov The formation of an IHB can also shield the polar amine and pyridine nitrogen groups, which may influence physicochemical properties like membrane permeability. rsc.org

These structural and electronic characteristics suggest that this compound is a promising candidate for further investigation, particularly in ligand design where its unique geometry and electronic profile could lead to novel catalytic activities or in medicinal chemistry where its specific shape could be exploited for targeted biological interactions.

Distinctions from Other Bipyridine Isomers in Research Contexts (e.g., 2,2'-bipyridine (B1663995), 4,4'-bipyridine)

The utility of a bipyridine isomer in research is heavily influenced by the positions of the nitrogen atoms and the nature of any substituents. Key isomers like 2,2'-bipyridine and 4,4'-bipyridine (B149096) serve as important benchmarks for understanding the unique characteristics of this compound.

2,2'-Bipyridine: This isomer is arguably the most widely used bipyridine in coordination chemistry. researchgate.net Its two nitrogen atoms are positioned to readily form a stable five-membered chelate ring with a single metal ion. researchgate.net This strong chelating ability makes it an exceptional ligand for stabilizing metal complexes used in catalysis, materials science, and photochemistry. mdpi.comresearchgate.net In contrast, the nitrogen atoms in this compound are not situated for chelation with a single metal center. Instead, it often acts as a monodentate or bridging ligand, connecting different metal centers to form coordination polymers or larger supramolecular assemblies. evitachem.com

4,4'-Bipyridine: This isomer is characterized by its linear and rigid structure, with the nitrogen atoms positioned at opposite ends of the molecule. ub.edu This geometry prevents chelation but makes it an ideal linker for constructing metal-organic frameworks (MOFs) and coordination polymers with extended, linear structures. ub.edusmolecule.com While this compound can also act as a bridging ligand, its angled geometry, a result of the 3,4'-linkage, leads to the formation of different, often more complex, network topologies compared to the linear arrays typically formed with 4,4'-bipyridine.

The presence of the 2'-amino group in this compound introduces further significant distinctions. This electron-donating group can modulate the electronic properties of the pyridine rings, influencing the ligand's interaction with metal centers and its participation in catalytic reactions. The amino group also provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored properties for specific applications in medicinal chemistry and materials science. For instance, the amine can participate in hydrogen bonding, which can influence the self-assembly of molecules in the solid state and their interaction with biological targets.

Interactive Data Table: Comparison of Bipyridine Isomers

| Feature | This compound | 2,2'-Bipyridine | 4,4'-Bipyridine |

| Nitrogen Atom Positions | 3, 4', 2' (amino) | 2, 2' | 4, 4' |

| Chelating Ability | No (typically monodentate or bridging) | Yes (strong bidentate chelation) | No (acts as a linear bridging ligand) |

| Primary Coordination Mode | Bridging or monodentate | Chelating | Bridging |

| Resulting Structures | Angled or complex networks | Discrete metal complexes | Linear chains or grids |

| Key Research Areas | Coordination polymers, medicinal chemistry | Catalysis, photochemistry, analytical chemistry | Metal-organic frameworks (MOFs), supramolecular chemistry |

The unique structural and electronic features of this compound, particularly when compared to its more symmetrical isomers, have carved out a distinct niche for this compound in chemical research. Its ability to form angled coordination networks and the potential for functionalization via its amino group continue to drive its exploration in the development of novel materials and potential therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

4-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSPRDGYHFGDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865604-20-2 | |

| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Coordination Chemistry of 3,4 Bipyridin 2 Amine and Analogous Ligands

Metal Complex Formation and Structural Characterization

The reaction of 3,4'-Bipyridin-2'-amine and related ligands with various metal salts leads to a rich diversity of coordination compounds, from discrete mononuclear or binuclear complexes to extended coordination polymers. X-ray crystallography is the definitive method for characterizing the resulting structures and understanding their intricate geometries.

The coordination number and geometry of the metal center in bipyridine complexes are influenced by the metal ion's size, oxidation state, and electronic configuration, as well as by the stoichiometry and nature of the ligands and counter-anions.

Octahedral: This is a very common geometry for transition metal complexes with bipyridine ligands, often seen in tris-chelate complexes like [Fe(DABP)3]2+ (where DABP is 5,5′-diamino-2,2′-bipyridine) or in complexes where other ligands (e.g., water, chloride, carboxylates) complete the coordination sphere. hhu.dechemmethod.com A manganese(II) complex with 2,4'-bipyridyl, for instance, exhibits a six-coordinate octahedral geometry. tandfonline.com

Square Pyramidal: Five-coordinate geometries are also frequently observed. In a copper(II) complex with 3,3′-diamino-2,2′-bipyridine, the copper ion is bound to two pyridine (B92270) nitrogens and two chloride ions in a distorted square-planar arrangement, with a long axial contact from a neighboring amino group completing an approximately square-pyramidal geometry. hud.ac.uk Similarly, a mixed-ligand copper(II) complex involving 1,10-phenanthroline (B135089) adopts a square-pyramidal geometry. nih.govat.ua

Tetrahedral and Square-Planar: Four-coordinate geometries are common, particularly for d8 and d10 metal ions. For example, coordination polymers of Hg(II) can feature tetrahedral metal centers, while Cu(II) and Pd(II) complexes can adopt square-planar geometries. nih.gov

| Complex Example | Metal Ion | Coordination Geometry | Key Features |

| [Cu(L1)Cl2]2 (L1 = 3,3′-diamino-2,2′-bipyridine) hud.ac.uk | Cu(II) | Square Pyramidal | Dimeric structure with long axial contact from an amino group. hud.ac.uk |

| Ni2(TPHA)(bpy)42 researchgate.net | Ni(II) | Distorted Octahedral | Binuclear complex with a terephthalato bridge. researchgate.net |

| [Rh(III) and Au(III) complexes] chemmethod.com | Rh(III), Au(III) | Octahedral (Rh), Square Planar (Au) | Bidentate coordination of bipyridine via diimine nitrogens. chemmethod.com |

| Cu(bba)(phen)2 nih.gov | Cu(II) | Square Pyramidal | The primary ligand and co-ligand form the equatorial plane. nih.gov |

| [HgCl2(L1)]n (L1 = dipyridyl-amide) nih.gov | Hg(II) | Tetrahedral | 1-D chain structure. nih.gov |

This table presents examples of metal complexes with bipyridine-type ligands and their observed coordination geometries.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. psu.edu Bridging ligands like 4,4'-bipyridine (B149096) are exemplary building blocks in this field, used to link metal centers into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. psu.edursc.orgmdpi.com The principles derived from 4,4'-bipyridine systems are directly applicable to the potential bridging capabilities of this compound.

The final topology of the coordination polymer is highly dependent on several factors:

The Metal Center: The preferred coordination geometry of the metal ion acts as a node, directing the angle and connectivity of the network. Octahedral metal centers can link to six ligands, while tetrahedral centers link to four. psu.edu

The Bridging Ligand: The length and rigidity of the bipyridine linker determine the distance between metal nodes. mdpi.com

Ancillary Ligands and Counter-anions: Non-bridging ligands or counter-anions can block coordination sites or participate in the structure, influencing the dimensionality of the network. nih.gov For example, the reaction of Cd(OAc)2 with a dipyridyl-amide ligand yielded a 1D chain, whereas using Cd(NO3)2 with the same ligand resulted in a 2D sheet, demonstrating a clear anion effect. nih.gov

These components self-assemble to form a vast array of network topologies, including simple linear or zigzag chains, ladders, square or rectangular grids, and complex 3D frameworks such as diamondoid or interpenetrated networks. psu.edursc.orgresearchgate.net Interpenetration, where two or more independent networks are entangled, is a common phenomenon in coordination polymers built from long linkers like 4,4'-bipyridine. researchgate.net

Investigating Metal-Ligand Interactions

The interaction between metal ions and bipyridine ligands, including this compound, is fundamental to understanding the properties of the resulting coordination complexes. These interactions are primarily driven by the donation of lone pair electrons from the nitrogen atoms of the ligand to the vacant orbitals of the metal center, forming coordinate covalent bonds. solubilityofthings.com The geometry and stability of these complexes are influenced by factors such as the nature of the metal ion, the specific bipyridine isomer, and the presence of substituents on the bipyridine framework.

The 2,2'-bipyridine (B1663995) isomer is a particularly well-studied ligand known for its strong chelating ability, forming stable five-membered rings with metal ions. researchgate.netchemmethod.com This chelate effect, arising from the formation of multiple bonds between the ligand and the metal, significantly enhances the stability of the resulting complexes compared to those formed with monodentate ligands. solubilityofthings.com The planarity of the bipyridine rings also facilitates electron delocalization, which can influence the electronic and photophysical properties of the complexes. wikipedia.org

In the case of this compound, the presence of the amino group at the 2'-position introduces an additional potential coordination site and can influence the electronic properties of the ligand through inductive and resonance effects. While the primary coordination is expected to occur through the pyridinic nitrogen atoms, the amino group can participate in hydrogen bonding, which can further stabilize the supramolecular architecture of the resulting complexes.

The coordination of bipyridine ligands to metal centers can be investigated using a variety of spectroscopic techniques. For instance, changes in the UV-Visible absorption spectra upon complexation can provide evidence for metal-ligand interaction. chemmethod.com Infrared (IR) spectroscopy can also be used to probe the coordination environment, as the vibrational frequencies of the C=N and C=C bonds in the bipyridine ring are sensitive to coordination. chemmethod.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure of these complexes in solution.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies. nih.gov DFT calculations can provide insights into the electronic structure, bonding, and geometric parameters of metal-bipyridine complexes, helping to rationalize and predict their properties. nih.govtandfonline.com

The table below summarizes the coordination modes observed for some bipyridine ligands.

| Ligand | Metal Ion | Coordination Mode | Reference |

| 2,2'-Bipyridine | Ru(II) | Bidentate (N,N') | wikipedia.org |

| 2,2'-Bipyridine | Fe(II) | Bidentate (N,N') | wikipedia.org |

| 4,4'-Bipyridine | Cu(II) | Bridging (N,N') | ub.edu |

| 2,2'-Dipyridylamine | Mo(0), W(0) | Monodentate (Npy) | nsf.gov |

Stability and Reactivity of this compound Metal Complexes

The stability and reactivity of metal complexes containing this compound and related ligands are crucial for their potential applications in areas such as catalysis and materials science. These properties are intrinsically linked to the nature of the metal-ligand bond, the electronic structure of the complex, and the surrounding environment.

The formation of a metal complex is an equilibrium process characterized by a stability constant (K). A larger stability constant indicates a more stable complex. globalscientificjournal.com The stability of bipyridine complexes is influenced by several factors, including the chelate effect, the nature of the metal ion, and the electronic properties of the ligand. researchgate.netresearchgate.net For instance, the presence of electron-donating groups on the bipyridine ring generally increases the ligand's basicity and leads to the formation of more stable complexes.

The kinetics of complex formation and dissociation are also important considerations. The rate of ligand substitution reactions can vary significantly depending on the metal ion and the specific ligand involved. For example, studies on nickel(II) complexes with various bipyridine and phenanthroline ligands have provided insights into the mechanisms of these reactions. cdnsciencepub.com The substitution of a labile ligand, such as methanol, in a pre-formed complex can be a useful synthetic strategy for introducing other ligands. researchgate.net

The table below presents stability constants for some metal-bipyridine complexes.

| Metal Ion | Ligand | log β | Reference |

| Fe(II) | 2,2'-Bipyridine | 17.6 | globalscientificjournal.com |

| Ni(II) | 2,2'-Bipyridine | 20.7 | nih.gov |

| Cu(II) | 2,2'-Bipyridine | 23.9 | nih.gov |

The electronic properties of bipyridine complexes can be finely tuned by introducing substituents onto the bipyridine framework. nih.govosti.gov Electron-donating groups (EDGs) increase the electron density on the bipyridine system, which can enhance the ligand's ability to donate electrons to the metal center. tandfonline.com This generally leads to a destabilization of the metal's d-orbitals and can result in a blue shift (hypsochromic shift) of the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectrum. osti.govsciencepublishinggroup.com

Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the bipyridine ligand. This stabilizes the metal's d-orbitals and typically causes a red shift (bathochromic shift) of the MLCT bands. osti.govsciencepublishinggroup.com These shifts in the absorption spectra are a direct consequence of the altered energy gap between the metal-based highest occupied molecular orbital (HOMO) and the ligand-based lowest unoccupied molecular orbital (LUMO). tandfonline.com

The Hammett parameter (σ) is a useful tool for quantifying the electronic effect of substituents. rsc.orgsoton.ac.uk A linear correlation is often observed between the Hammett parameters of the substituents and various spectroscopic and electrochemical properties of the complexes, such as their redox potentials and MLCT energies. rsc.orgacs.org This relationship allows for a rational design of complexes with desired electronic properties. For example, in a series of rhenium(I) complexes, a systematic variation of substituents on the bipyridine ligand led to predictable changes in their photophysical properties. sciencepublishinggroup.com

The table below illustrates the effect of substituents on the maximum absorption wavelength (λmax) of the MLCT band in a series of Re(I) complexes.

| Substituent (R) in 4,4'-R₂-bipyridine | Hammett Parameter (σp) | λmax (nm) | Reference |

| -OCH₃ | -0.27 | 350 | osti.gov |

| -CH₃ | -0.17 | 355 | osti.gov |

| -H | 0.00 | 365 | osti.gov |

| -Br | 0.23 | 375 | osti.gov |

| -COOH | 0.45 | 380 | osti.gov |

Bipyridine ligands are known for their robust redox stability and can participate in electron transfer processes within their metal complexes. researchgate.net They are considered "non-innocent" ligands because they can exist in multiple oxidation states: the neutral form (bpy⁰), the radical anion (bpy⁻), and the dianion (bpy²⁻). nih.govacs.org This redox activity is crucial for the function of many bipyridine-containing catalysts and electroactive materials.

The reduction of a bipyridine ligand is typically a reversible, one-electron process that can be observed using techniques like cyclic voltammetry. wikipedia.org The potential at which this reduction occurs is influenced by the metal ion and the presence of other ligands in the complex. In some cases, multiple ligand-based reductions can be observed. For instance, in tris(bipyridine)iron complexes, three of the four reduction steps are centered on the bipyridine ligands. nih.gov

The oxidation state of the metal can also influence the redox behavior of the coordinated bipyridine. In some iron bipyridine-diimine complexes, the iron center can be oxidized from Fe(II) to Fe(III), while the ligand undergoes multiple reductions. acs.org The ability of the bipyridine ligand to act as an electron reservoir is a key feature in many catalytic cycles, including the electrochemical reduction of CO₂. nih.gov

The table below shows the reduction potentials for a series of metal-bipyridine complexes.

| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| [Fe(bpy)₃]²⁺ | [Fe(bpy)₃]²⁺/⁺ | -1.28 | nih.gov |

| [Fe(bpy)₃]⁺ | [Fe(bpy)₃]⁺/⁰ | -1.49 | nih.gov |

| [Fe(bpy)₃]⁰ | [Fe(bpy)₃]⁰/⁻ | -1.86 | nih.gov |

| [Zn(hmds)₂(bipy)] | bipy/bipy⁻ | -2.81 | mdpi.com |

Iv. Catalytic Applications and Mechanistic Studies Involving 3,4 Bipyridin 2 Amine Derivatives

Homogeneous Catalysis with Bipyridine-Based Systems

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, typically in a liquid solution. Bipyridine-based ligands are mainstays in this field due to their ability to form stable, soluble complexes with a wide range of transition metals. mdpi.comresearchgate.net The introduction of an amine functionality, as would be present in derivatives of 3,4'-Bipyridin-2'-amine, provides an additional handle to modulate the catalyst's performance.

Aminobipyridine ligands are valuable in a variety of metal-catalyzed organic reactions. Their primary role is to coordinate with a metal center, thereby stabilizing it and facilitating the catalytic cycle. evitachem.com The nitrogen atoms of the bipyridine rings and the amino group can influence the electron density at the metal center, which in turn affects its reactivity in key steps like oxidative addition, reductive elimination, and substrate insertion. evitachem.comcmu.edu

A prominent application is in cross-coupling reactions, which are fundamental for constructing C-C bonds. For example, [2,2'-Bipyridin]-4-amine, a structural isomer of the title compound, is utilized as a ligand in palladium-catalyzed Suzuki coupling reactions. evitachem.com Bipyridine derivatives in general are widely used for this purpose, with numerous catalytic systems developed for the synthesis of complex organic molecules, including pharmaceuticals. mdpi.compreprints.org Palladium catalysts bearing bipyridine ligands have been employed in various coupling reactions, including Negishi and Stille couplings, highlighting the versatility of this ligand class. mdpi.comresearchgate.net Furthermore, nickel complexes with aminopyridine ligands have been developed as single-component catalysts for the cycloaddition of CO2 and epoxides. rsc.orgrsc.org

The substituents on a bipyridine ligand play a critical role in enhancing the efficiency and selectivity of a catalytic reaction. The introduction of an amine group can significantly impact the catalyst's performance through electronic and steric effects, and in some cases, by providing a proton-responsive site or a secondary coordination sphere interaction.

In the context of CO2 reduction catalyzed by manganese complexes, introducing pendant amines into the bipyridine ligand's secondary coordination sphere can dramatically shift the product selectivity. acs.orgresearchgate.net While standard Mn-bipyridine catalysts predominantly produce carbon monoxide (CO), the presence of a nearby amine group can promote the formation of formate (B1220265) (HCOO⁻). acs.org This is attributed to the amine's ability to participate in proton relays, facilitating the formation of a metal-hydride intermediate, which is key to the formate production pathway. acs.orgresearchgate.net

Similarly, in photocatalytic CO2 reduction, modifying bipyridine ligands with different functional groups allows for the tuning of catalytic activity. For instance, in iridium complexes, the position of hydroxyl groups on the bipyridine ligand affects the catalyst's activity in different pH ranges due to the electron-donating resonance effect of the deprotonated oxyanions. osti.gov This principle of tuning by functional groups is directly applicable to aminobipyridine derivatives.

Bipyridine ligands are among the most common and versatile N-donor ligands in transition-metal catalysis. mdpi.comresearchgate.net Their bidentate nature allows them to form a stable five-membered chelate ring with a metal ion, enhancing the stability of the resulting complex compared to monodentate ligands. mdpi.com This chelate effect is crucial for maintaining the integrity of the catalyst throughout the reaction cycle.

The π-system of the bipyridine ligand can participate in π-backbonding with the metal center. This involves the donation of electron density from the metal's d-orbitals into the ligand's π* orbitals, which stabilizes the metal in low oxidation states—a common feature in many catalytic cycles. mdpi.com The electronic properties of the ligand, and thus the catalyst, can be systematically modified by adding substituents. Amine groups, being electron-donating, increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. cmu.edu

A wide array of transition metals have been complexed with bipyridine and aminobipyridine derivatives for catalytic applications, including:

Palladium and Nickel: Extensively used in cross-coupling reactions like Suzuki, Negishi, and Ullmann couplings. mdpi.comresearchgate.netpreprints.org

Rhenium and Manganese: The workhorses for electro- and photocatalytic CO2 reduction. acs.orgosti.govacs.orgnih.gov

Copper: Used in asymmetric allylic oxidation and cyclopropanation. acs.org

Iridium: Employed in formic acid disproportionation and transfer hydrogenation. osti.govacs.org

Iron: Investigated for epoxidation, aziridination, and photocatalytic CO2 reduction. rsc.orgnih.govresearchgate.net

Cobalt: Used in cyclopropanation and cycloaddition reactions. rsc.orgdicp.ac.cn

While specific catalytic data for this compound in these reactions is not prominent, the broader class of bipyridine and aminopyridine ligands is well-established in these transformations, suggesting potential applications for chiral derivatives of the title compound.

Ring-Opening Reactions: Chiral bipyridine ligands have been successfully used in copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with secondary amines. chemrxiv.org Additionally, early transition metal complexes with aminopyridinato ligands, such as those of titanium, have been shown to catalyze the ring-opening of lactams. vot.pl

Cyclopropanation: The asymmetric cyclopropanation of olefins is a classic benchmark for new chiral ligands. Copper(I) complexes bearing various chiral bipyridine ligands have been shown to be effective catalysts for this transformation, affording cyclopropane (B1198618) products with good yields and enantioselectivity. acs.orgrsc.org Cobalt complexes with related chiral aminopyridine-containing ligands have also been developed for the asymmetric cyclopropanation of alkenes with nonstabilized carbenes. dicp.ac.cn

Allylic Oxidation: The Kharasch-Sosnovsky reaction, or asymmetric allylic oxidation, is another area where chiral bipyridine ligands have been applied. Copper(I) complexes of chiral bipyridines catalyze the oxidation of cyclic olefins with peresters, producing allylic esters with moderate to good enantioselectivity. acs.orgmdpi.com Iron complexes with tetradentate amine ligands have also been shown to catalyze the related reaction of allylic amination. beilstein-journals.org

Photocatalytic and Electrocatalytic Applications

The conversion of light or electrical energy into chemical energy is a cornerstone of sustainable chemistry. Bipyridine complexes, particularly those of rhenium and manganese, are benchmark catalysts for these processes, with aminobipyridine derivatives showing unique and promising properties.

The reduction of carbon dioxide into value-added chemical fuels like carbon monoxide (CO) or formic acid (HCOOH) is a major goal of catalysis research. Rhenium tricarbonyl complexes with bipyridine ligands, such as fac-[Re(bpy)(CO)₃Cl], are highly effective and well-studied molecular catalysts for this transformation under both photochemical and electrochemical conditions. acs.orgrsc.org

The introduction of amine groups onto the bipyridine ligand has profound effects on the catalytic mechanism and efficiency. DFT studies and experimental work have shown that pendant amines can act as local proton sources or relays, which can alter the reaction pathway. acs.orgresearchgate.net For Mn-based catalysts, this can switch the selectivity from CO production to HCOOH production. acs.org For Re-based catalysts, while CO remains the major product, the presence of pendant amines still influences the catalytic cycle. acs.orgresearchgate.net

For example, the complex Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl was synthesized and investigated as an electrocatalyst. nih.gov The electron-donating amine groups were found to destabilize the π* orbital of the ligand, requiring more negative potentials to activate the catalyst, but it remained a highly active and selective catalyst for reducing CO₂ to CO. nih.gov In another study, a Re(bpy) catalyst was attached to a silica (B1680970) surface via an alkyl amine linker for photocatalytic CO₂ reduction. nih.gov It was found that the basic amine group could lead to the formation of an inactive Re-OH species, but it also highlighted the significant impact of the amine's presence and its local environment on the catalytic outcome. nih.gov

Table 1: Selected Aminobipyridine Derivatives in Catalysis

| Compound/Ligand Derivative | Metal | Catalytic Application | Key Finding | Reference |

|---|---|---|---|---|

| [2,2'-Bipyridin]-4-amine | Palladium | Suzuki Coupling | Acts as an effective ligand for C-C bond formation. | evitachem.com |

| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | Rhenium | Electrocatalytic CO₂ Reduction | Highly selective for CO production (99% Faradaic efficiency) despite needing a more negative potential for activation. | nih.gov |

| Bipyridine with pendant amines | Manganese | Electrocatalytic CO₂ Reduction | Pendant amines shift product selectivity from CO to HCOO⁻. | acs.org |

| Bipyridine with alkyl amine linker on SiO₂ | Rhenium | Photocatalytic CO₂ Reduction | Basic amine group can lead to inactive Re-OH species, demonstrating the sensitivity of the catalyst to the ligand environment. | nih.gov |

| Tetradentate aminopyridine ligands | Nickel | CO₂/Epoxide Cycloaddition | Efficient single-component catalysts for cyclic carbonate synthesis under mild conditions. | rsc.org |

Water Oxidation and Water Gas Shift Reactions

Complexes based on bipyridine ligands are pivotal in catalysis for energy-relevant reactions such as water oxidation and the water-gas shift reaction (WGSR).

Water Oxidation: The development of efficient water oxidation catalysts (WOCs) is crucial for artificial photosynthesis and hydrogen fuel production. researchgate.net Ruthenium complexes featuring substituted bipyridine ligands are among the most studied systems. For instance, Ru-bda catalysts, where 'bda' is 2,2'-bipyridine-6,6'-dicarboxylate, are highly active. osti.govacs.org The catalytic cycle necessitates the generation of a vacant coordination site for a water molecule, which is often achieved by the detachment of a labile ligand arm. researchgate.netacs.org The electronic properties of the bipyridine ligand, modified by substituents, are critical. Electron-donating groups can enhance the catalytic activity of the metal center. researchgate.net In one study, Ru(II) complexes with bipyridine ligands featuring phosphonate (B1237965) groups were immobilized on TiO2 electrodes to create photoanodes for water oxidation. mdpi.com The efficiency of these systems depends on tuning the photochemical properties of the complexes, often by incorporating electron-donating or electron-withdrawing groups onto the bipyridine framework. researchgate.net The introduction of amino groups, as in this compound, would be expected to increase the electron density at the metal center, potentially influencing the stability and reactivity of key intermediates in the water oxidation cycle.

Water Gas Shift Reaction (WGSR): The WGSR (CO + H₂O ⇌ CO₂ + H₂) is an essential industrial process for producing high-purity hydrogen. wikipedia.orgnih.gov Homogeneous catalysis of the WGSR has been achieved using various metal carbonyl complexes under milder conditions than traditional heterogeneous catalysts. nih.govresearchgate.net Ruthenium cluster complexes, such as Ru₃(CO)₁₂, in the presence of bidentate amine ligands including 2,2'-, 2,3'-, and 2,4'-bipyridine, have been shown to be effective catalyst precursors. researchgate.netcapes.gov.br The Ru₃(CO)₁₂ system with 2,2'-bipyridine (B1663995) was found to be the most active among the isomers tested, achieving 4,400 turnovers in 24 hours at 150 °C. researchgate.net The presence of basic amine functionalities on the ligand can contribute to the catalytic activity, as they can serve as organic bases in the reaction. researchgate.net The catalytic cycle is believed to involve metal-hydride intermediates. nih.gov Given that different bipyridine isomers show catalytic activity, it is plausible that a this compound ligand would also form active catalysts for the WGSR.

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms, including the key intermediates and the influence of the ligand structure, is fundamental to designing more efficient catalysts. fiveable.me

Catalytic cycles are multi-step processes involving the formation and transformation of various reactive intermediates. fiveable.me

For the Water-Gas Shift Reaction , two primary mechanisms are proposed for heterogeneous catalysts: the associative mechanism and the redox mechanism. wikipedia.orgnih.gov In the associative pathway, water dissociates to yield adsorbed hydroxyl (OH) and hydrogen (H), and the OH group reacts with adsorbed CO to form a carboxyl or formate intermediate, which then decomposes to CO₂ and H₂. wikipedia.org In homogeneous catalysis, the mechanism often involves the formation of metal hydride anions like [HRu₃(CO)₁₁]⁻, which act as the key reducing species. nih.govresearchgate.net

For C-H Activation Reactions , which are common in organic synthesis using bipyridine-metal complexes, the pathway often begins with the coordination of a directing group on the substrate to the metal center. For N-aryl-2-aminopyridines, the pyridyl nitrogen directs the metal (e.g., Rh(III)) to insert into a C-H bond, forming a stable cyclometalated intermediate (a rhodacycle). rsc.org This intermediate then reacts with the coupling partner, followed by reductive elimination to yield the product and regenerate the active catalyst. rsc.org

For Hydrogen Evolution , studies on CpRh(bpy) complexes have identified both metal-hydride ([CpRh(H)(bpy)]⁺) and ligand-protonated ([(CpH)Rh(bpy)]⁺) species as key intermediates. pnas.org The initial protonation forms the hydride, which can then tautomerize to the CpH complex, highlighting that the ligand can actively participate in proton and electron transfer steps. pnas.org

The structure of the bipyridine ligand, particularly the electronic and steric nature of its substituents, has a profound impact on the catalytic performance of its metal complexes. mdpi.comgoogle.com

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents modifies the electron density at the metal center, which in turn affects the redox potential and reactivity of the catalyst. google.com

Electron-donating groups (like amino -NH₂, methoxy (B1213986) -OCH₃, or alkyl groups) generally increase the electron density on the metal. This can enhance the rate of oxidative addition steps and stabilize higher oxidation state intermediates. For example, in the epoxidation of olefins with manganese catalysts, introducing electron-donating groups onto the pyridine (B92270) ligands improved catalytic performance. mdpi.com Similarly, for Cp*Iridium(III) complexes used in CO₂ hydrogenation, bipyridine ligands with electron-donating oxyanion groups showed remarkably enhanced activity. osti.gov

Electron-withdrawing groups (like trifluoromethyl -CF₃ or cyano -CN) decrease the electron density at the metal center. This can be detrimental in reactions that require an electron-rich metal, such as CO₂ reduction by tungsten bipyridyl catalysts, where such groups lead to low turnover frequencies. nih.gov

Steric Effects : Bulky substituents near the coordination site can influence substrate accessibility, selectivity, and the stability of the catalyst. In some Pd-catalyzed aerobic oxidation reactions, most bipyridine ligands are inhibitory, but ligands like 6,6'-dimethyl-2,2'-bipyridine (B1328779) can promote catalysis by enabling a flexible coordination mode (hemilability). acs.org However, steric hindrance can also be detrimental; in Pd(II) complexes used for Suzuki-Miyaura coupling, substitution at the 3 or 4-positions of the pyridine ring provided a better correlation between ligand basicity and catalytic activity than substitution at the sterically hindered 2 or 6-positions. nih.govacs.org

The table below summarizes the observed effects of different substituents on bipyridine ligands in various catalytic reactions.

| Substituent Type | Position on Bipyridine Ring | Catalytic Reaction | Metal Center | Observed Effect on Activity/Yield | Reference |

|---|---|---|---|---|---|

| Electron-Donating (-OH) | 4,4'- and 6,6'- | CO₂ Hydrogenation | Iridium (Ir) | Remarkably enhanced activity under basic conditions due to resonance effects of the deprotonated oxyanions. | osti.gov |

| Electron-Donating (-CH₃, -OCH₃) | Pyridine rings of a tetradentate ligand | Olefin Epoxidation | Manganese (Mn) | Improved catalytic performance by stabilizing high-valent intermediates. | mdpi.com |

| Electron-Withdrawing (-CF₃, -CN) | 4,4'- | CO₂ Reduction | Tungsten (W) | Reduced efficiency due to the high energy required for protonation steps. | nih.gov |

| Steric Bulk (-CH₃) | 6,6'- | Aerobic Aza-Wacker Cyclization | Palladium (Pd) | Promoted catalytic turnover by allowing hemilabile (κ¹-coordination) binding. | acs.org |

| Amino (-NH₂) | General | General Catalysis | Various | Increases electron density on the metal, which can enhance reactivity in oxidative steps. |

V. Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization of 3,4'-Bipyridin-2'-amine and Its Complexes

Spectroscopic analysis is fundamental to understanding the chemical and physical properties of this compound and its metallic complexes. Techniques such as UV/Vis, fluorescence, infrared, Raman, and nuclear magnetic resonance spectroscopies each offer unique insights into the molecule's structure, bonding, and electronic transitions.

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic transitions and excited-state properties of molecules. biocompare.com In the case of bipyridine derivatives, these techniques reveal how structural modifications and coordination with metal ions influence their photophysical behavior.

The excited-state characteristics of amino-substituted bipyridines are explored using UV/Vis and fluorescence spectroscopy. nih.gov The nature and position of amino substituents can significantly affect the fluorescence quantum yields. nih.gov For instance, strongly electron-donating groups can lead to low quantum yields, while less donating groups can result in higher quantum yields. nih.gov Upon coordination with metal ions like Zn(II), both the absorption and fluorescence wavelengths can exhibit bathochromic (red) shifts. nih.gov The change in fluorescence intensity upon metal binding is a key feature; for some ligands, the quantum yield drastically increases, while for others it decreases. nih.gov This behavior is critical for the development of fluorescent sensors. nih.govresearchgate.net

The photophysical properties of ruthenium-polypyridyl complexes modified with amino acids have been shown to be pH-dependent. While the absorption spectra may not change significantly with pH due to a lack of strong electronic interaction between the chromophore and the amino acid, the luminescence intensity can show a marked dependence. nih.gov For example, at low pH, quenching can occur through excited-state protonation, leading to shorter lifetimes. nih.gov

The following table summarizes the photophysical data for a related compound, 2,2'-bipyridine-3,3'-diol, in different solvents, illustrating the influence of the environment on its electronic transitions.

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Methanol | 335, 390 | 480 | 7800 |

| Acetonitrile | 333, 388 | 475 | 7800 |

| Dichloromethane | 338, 395 | 450 | 5800 |

| Ethyl Acetate (B1210297) | 334, 392 | 455 | 6300 |

Data adapted from studies on 2,2'-bipyridine-3,3'-diol, a compound with similar structural motifs.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its structure and bonding. nih.govedinst.com These methods are invaluable for characterizing this compound and its complexes.

The vibrational spectra of bipyridine and its derivatives have been extensively studied. scilit.comcdnsciencepub.com In a study of milrinone, a related bipyridine derivative, Fourier transform infrared (FTIR) and FT-Raman spectra were recorded and analyzed. researchgate.net The experimental vibrational frequencies were compared with theoretical calculations to make detailed assignments of the normal modes. researchgate.net

Upon coordination to a metal ion, characteristic changes in the IR and Raman spectra are observed. For instance, in a study of a lead iodide complex with 2,2'-bipyridine (B1663995), new absorption bands appeared in the IR spectrum at approximately 1589, 1489, 1435, and 1312 cm⁻¹. nipne.roresearchgate.net The Raman spectrum of the intercalated compound showed new lines at 67, 83, and 127 cm⁻¹, and shifts in existing lines, indicating a strong host-guest interaction and the formation of coordination complexes. nipne.roresearchgate.net

Experimental IR spectra for complexes like [Ru(bpy)₃]²⁺ have been compared with computed spectra from DFT calculations to assign vibrational modes. acs.orgnih.gov For [Ru(bpy)₃]²⁺, the IRMPD experiment shows two main bands around 1436 and 757 cm⁻¹, which are accurately predicted by calculations. nih.gov

The table below presents selected experimental and calculated vibrational frequencies for milrinone, highlighting the agreement between experimental data and theoretical models.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| C-H stretch | 3065 | 3068 | 3070 |

| C=O stretch | 1655 | 1658 | 1650 |

| C=C stretch | 1595 | 1593 | 1590 |

| Ring stretch | 1475 | 1472 | 1470 |

Data derived from studies on milrinone, a structurally related bipyridine compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. scielo.org.za It provides detailed information about the connectivity and chemical environment of atoms. In the context of this compound, ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound and its complexes.

The coordination of bipyridine ligands to metal centers induces significant shifts in the NMR signals of the ligand's protons and carbons. researchgate.net These shifts provide valuable information about the coordination mode and the electronic effects of the metal ion on the ligand. scielo.org.zaichem.md For example, in rhodium and iridium complexes with a bipyridine-like ligand, the coordination mode determined by DFT was found to be in agreement with the ¹H NMR shifts. scielo.org.za

In studies of ruthenium complexes with bipyrimidine ligands, ¹H NMR showed the existence of diastereoisomers in solution. canterbury.ac.nz The signals for the bipyridine protons in metal complexes are often shifted downfield compared to the free ligand, indicating a decrease in electron density in the bipyridine ring upon coordination. researchgate.net

The following table shows typical ¹H NMR chemical shifts for a bipyridine ligand before and after coordination to a metal ion, illustrating the effect of complexation.

| Proton | Free Ligand (ppm) | Metal Complex (ppm) |

| H6 | 8.91 | 9.10 |

| H5 | 7.45 | 7.65 |

| H3 | 8.39 | 8.50 |

Illustrative data based on typical shifts observed for bipyridine ligands upon complexation. canterbury.ac.nz

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties at the atomic level. southampton.ac.uk Methods like Density Functional Theory (DFT) and Hartree-Fock are widely used to model the structure, electronics, and vibrational properties of molecules like this compound.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of transition metal complexes and organic molecules. researcher.lifeunige.ch It is particularly useful for studying systems like this compound and its complexes due to its balance of accuracy and computational cost.

DFT calculations can accurately predict geometric parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net Studies on related aminopyrimidine derivatives have used DFT with the B3LYP functional and a 6-31G(d,p) basis set to optimize the ground state molecular geometry. researchgate.net From the optimized structure, electronic properties like HOMO-LUMO energies, electronegativity, and hardness can be calculated. researchgate.net

DFT is also employed to understand the excited-state properties and photodissociation behavior of metal complexes. nih.gov For instance, DFT calculations have explained the selective photodissociation of ligands in ruthenium polypyridyl complexes by examining the energies of the triplet metal-to-ligand charge transfer (³MLCT) and dissociative triplet metal-centered (³MC) states. nih.gov Furthermore, DFT has been used to study the hydrogen bonding interactions between bipyridine and other molecules, providing insights into the formation of supramolecular structures. researchgate.net

The table below shows a comparison of calculated bond lengths for a related bipyridine derivative using different computational methods, demonstrating the utility of DFT.

| Bond | Experimental (X-ray) (Å) | Calculated (HF/6-31G(d,p)) (Å) | Calculated (DFT/B3LYP/6-31G(d,p)) (Å) |

| C2-N1 | 1.345 | 1.332 | 1.348 |

| C4-C5 | 1.389 | 1.385 | 1.392 |

| C3-C4' | 1.485 | 1.491 | 1.488 |

Data derived from studies on milrinone, highlighting the accuracy of DFT in predicting molecular geometries. researchgate.net

Hartree-Fock (HF) theory is an ab initio method that provides a fundamental starting point for many computational chemistry calculations. science.gov While often less accurate than DFT for certain properties due to the neglect of electron correlation, it remains a valuable tool, particularly when combined with other methods.

In a study of milrinone, both HF and DFT methods were used to calculate the optimized molecular structure, energies, and vibrational frequencies. researchgate.net The results were then compared with experimental data. researchgate.net To achieve better agreement between theoretical and experimental vibrational frequencies, the calculated harmonic frequencies are often scaled by empirical factors. researchgate.net For example, scaling factors of 0.8991 for HF/6-31G(d,p) and 0.9614 for B3LYP/6-31G(d,p) have been used. researchgate.net

HF methods are also employed in the study of spin-crossover complexes, where the inclusion of a percentage of HF exchange in DFT functionals (hybrid functionals) can improve the prediction of spin-state energetics. ub.edu For example, the B3LYP functional includes a component of HF exchange. ub.edu The choice of functional and the amount of HF exchange can significantly impact the calculated properties of transition metal complexes. nih.govub.edu

The following table provides a comparison of the total energy of a molecule calculated using different theoretical methods, illustrating the differences that can arise.

| Method | Basis Set | Total Energy (Hartree) |

| HF | 6-31G(d,p) | -624.123 |

| B3LYP | 6-31G(d,p) | -627.456 |

| M06 | 6-311+G(d,p) | -627.589 |

Illustrative data showing typical energy differences between methods for a molecule of similar size.

Exploration of Potential Energy Surfaces (PES)

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. diva-portal.org By mapping the PES, one can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. This information is vital for understanding a molecule's flexibility, reactivity, and spectroscopic properties.

Table 1: Representative Data for a Potential Energy Surface Scan of a Bipyridine Derivative

This interactive table illustrates the type of data generated from a PES scan for a hypothetical bipyridine derivative, showing the relative energy as a function of the dihedral angle between the two rings.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 0.5 |

| 45 | 0.0 |

| 60 | 0.8 |

| 90 | 3.0 |

| 120 | 0.8 |

| 150 | 0.5 |

| 180 | 2.5 |

Note: The data in this table is illustrative for a generic bipyridine derivative and does not represent experimentally or computationally verified values for this compound.

The results of such a scan would reveal whether the molecule favors a planar or a twisted conformation. A twisted ground state is common for many bipyridine compounds due to steric hindrance between hydrogen atoms on adjacent rings. The height of the rotational barrier is also a key parameter, indicating the molecule's conformational rigidity at a given temperature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-acceptor groups connected by a π-conjugated system can exhibit significant NLO responses. The this compound structure, featuring an electron-donating amine group and electron-withdrawing pyridine (B92270) nitrogen atoms, suggests potential for NLO activity.

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods such as DFT and Time-Dependent DFT (TD-DFT). sciencepublishinggroup.com The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO response.

Studies on related push-pull systems, such as other substituted bipyridines or phenylpyridines, have shown that the NLO properties are highly sensitive to the molecular geometry and the nature and position of substituent groups. For instance, DFT calculations on Re(I) complexes with aminosubstituted bipyridine ligands have demonstrated how the position of the amine group influences the electronic structure, which is directly related to NLO properties. sciencepublishinggroup.com While specific NLO calculations for this compound are not found in the reviewed literature, a theoretical study would involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors using a suitable level of theory and basis set.

Table 2: Predicted Non-Linear Optical Properties of a Representative Bipyridine Derivative

This interactive table shows a sample of NLO properties that would be calculated for a molecule like this compound.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

| First Hyperpolarizability (β) | 300 | a.u. |

| HOMO-LUMO Gap | 4.2 | eV |

Note: The data in this table is illustrative and based on typical values for related organic molecules. It does not represent verified values for this compound.

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another important parameter, as a smaller gap generally correlates with a larger hyperpolarizability. The calculations would likely predict the components of the β tensor, providing detailed information about the directionality of the NLO response.

Homology Modeling and Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction. When the experimental structure of the target protein is not available, a reliable 3D model can often be generated through a process called homology modeling, which uses the known structure of a related protein as a template. researchgate.net

Given that many bipyridine derivatives exhibit biological activity, investigating the interaction of this compound with potential biological targets is a logical step. For example, a related compound, (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a potent inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for neuropathic pain. researchgate.net

A typical workflow for investigating the potential bioactivity of this compound would involve:

Target Identification: Selecting a biologically relevant protein target, for which bipyridine derivatives have shown affinity.

Homology Modeling: If the crystal structure of the target is unknown, a model of its 3D structure is built based on the amino acid sequence and a suitable template from the Protein Data Bank (PDB).

Molecular Docking: The this compound molecule is then "docked" into the active site of the protein model. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

The results of a docking study provide insights into the binding mode, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or π-π stacking), and an estimated binding energy or docking score.

Table 3: Representative Results from a Molecular Docking Study

This interactive table illustrates the kind of information obtained from a docking simulation of a ligand with a protein target.

| Parameter | Result |

| Target Protein | Adaptor Protein-2 Associated Kinase 1 (AAK1) (Model) |

| Docking Score/Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LYS23, GLU87, TYR122, PHE173 |

| Type of Interactions | Hydrogen bond with LYS23, π-π stacking with PHE173 |

Note: This data is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Such studies can generate hypotheses about the mechanism of action of this compound and guide the design of new analogs with improved potency and selectivity. While specific docking studies for this compound have not been identified in the literature reviewed, the established methodologies are readily applicable.

Vi. Emerging Applications and Functional Materials

Sensing and Detection Applications

The incorporation of a nitrogen-rich heterocyclic structure, such as that in bipyridines, is a common strategy in the design of chemical sensors. The lone pair of electrons on the nitrogen atoms can interact with various analytes, leading to a detectable signal.

In the broader field of amine sensing, probes are often designed to exhibit a change in their photophysical properties upon interaction with amine analytes. One sophisticated approach involves a multi-state fluorescence response, which can be modulated by mechanisms such as photoinduced electron transfer (PET). rsc.orgnih.gov For instance, a fluorescent probe might be initially in a "quenched" or non-emissive state due to internal PET. rsc.orgnih.gov The introduction of an amine can disrupt this process through an external single electron transfer (SET) from the amine to the photoexcited probe, thereby "turning on" the fluorescence. rsc.orgnih.gov At higher amine concentrations, collisional quenching can occur, leading to a decrease in fluorescence. rsc.orgnih.gov This multi-state capability allows for a more nuanced and dose-responsive detection of amines. rsc.orgnih.gov While this mechanism has been demonstrated for fluorophores like BODIPY, the electron-donating nature of the amino group in 3,4'-Bipyridin-2'-amine suggests its potential to participate in similar electron transfer processes.

Bipyridine derivatives are well-known for their ability to chelate metal ions, a property that is frequently exploited in the development of metal ion sensors. The two nitrogen atoms of the bipyridine moiety can bind to a metal center, and this binding event can be designed to trigger a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). For example, Schiff base sensors containing pyridine (B92270) rings have been shown to selectively detect metal ions like Cu(II), Al(III), and Fe(III). nih.gov The coordination of the metal ion to the sensor can alter the electronic properties of the molecule, leading to a shift in its absorption or emission spectrum. The specific stereochemistry and electronic nature of the bipyridine ligand, along with any functional groups, will determine its selectivity and sensitivity towards different metal ions.

Chemodosimeters are sensing systems that undergo an irreversible chemical reaction with an analyte, providing a clear and often permanent signal. This approach has been successfully used for the detection of biogenic amine odorants, which are important indicators of food spoilage. nih.govacs.org Researchers have designed heterobimetallic complexes, such as those containing Ru(II) and Ln(III) centers with bipyridine-based ligands, that are selective for biogenic amine vapors like histamine (B1213489) and putrescine. nih.govacs.org These complexes can be incorporated into polymeric films, allowing for real-time monitoring of amine concentrations. nih.govacs.org The amine analyte interacts with the metal complex, inducing a change in its luminescence. nih.govacs.org The amine functionality of This compound could potentially be utilized in similar chemodosimetric designs, either as a reactive site or as a modulating group for the sensing complex.

Luminescent probes are invaluable tools for visualizing biological processes within living cells and organisms. rsc.orgnih.govnih.gov The development of such probes for bioimaging requires careful design to ensure biocompatibility, cell permeability, and specific targeting of the analyte of interest. rsc.org Bipyridine-containing molecules can serve as scaffolds for luminescent probes due to their coordination chemistry and photophysical properties. By attaching a bipyridine unit to a fluorophore, it is possible to create a sensor whose luminescence is modulated by the binding of a specific ion or molecule. While there is a wealth of research on luminescent probes for various biological targets, specific examples employing This compound are not prominently featured in the literature.

Materials Science Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Bipyridine-based ligands are frequently used in the synthesis of MOFs due to their ability to form robust and functional frameworks. mdpi.comacs.orgrsc.org These materials have shown promise in a variety of applications, including catalysis, gas storage, and separation. mdpi.comacs.orgrsc.org

The inclusion of functional groups, such as amines, on the organic linkers can impart specific properties to the MOF. For example, amine-functionalized MOFs have been investigated for their enhanced CO2 capture capabilities due to the favorable interactions between the basic amine groups and the acidic CO2 molecules. Amine groups can also serve as sites for post-synthetic modification, allowing for the introduction of other functionalities into the MOF. nanochemres.org The structure of This compound , with its available nitrogen atoms for coordination and an amine group for functionality, makes it a plausible candidate for the construction of novel MOFs with tailored properties. However, specific examples of MOFs constructed using This compound as the primary organic linker are not extensively documented in current research.

Development of Metal-Organic Frameworks (MOFs)

Thermal Expansion Properties and Spin Crossover Frameworks

Spin crossover (SCO) materials are a class of advanced functional materials that can switch between two distinct electronic spin states—high-spin (HS) and low-spin (LS)—in response to external stimuli such as temperature, pressure, or light. This transition induces significant changes in the material's magnetic, optical, and structural properties, including its volume. The integration of bipyridine-based ligands into metal-organic frameworks (MOFs) has been a fruitful strategy for designing SCO systems with tunable properties.

While direct studies on this compound within SCO frameworks are not extensively documented, research on analogous bipyridine-containing complexes provides significant insight. For instance, dinuclear iron(II) compounds bridged by bis-bipyridine ligands have been shown to exhibit SCO behavior. rsc.org The transition temperatures and completeness of the spin transition in these systems are influenced by factors such as intermolecular interactions and steric hindrance, which are dictated by the ligand's structure. rsc.org

A notable example is the Hofmann-type complex Fe(4,4'-bipyridine)Ni(CN)₄·nH₂O, which demonstrates that the inclusion of different guest molecules (like ethanol (B145695) or acetone) can alter the SCO behavior from a two-step to a one-step transition. mdpi.com This highlights the sensitivity of the spin state to the immediate coordination environment and the framework's porosity, which are directly influenced by the pillar ligand, in this case, 4,4'-bipyridine (B149096). mdpi.com

The structural changes accompanying the spin transition can lead to dramatic thermal expansion properties. The Fe(II) complex of 6-(3,5-diamino-2,4,6-triazinyl)-2,2′-bipyridine, for example, remains predominantly in the low-spin state but can be photo-excited into the high-spin state, a phenomenon known as the light-induced excited spin-state trapping (LIESST) effect. rsc.org Such transitions are associated with changes in Fe-N bond lengths, which propagate through the crystal lattice, causing it to expand or contract.

The specific geometry of this compound, with its potential for both bridging and chelating coordination modes, as well as hydrogen bonding via the amine group, could be exploited to create novel SCO frameworks with unique thermal expansion characteristics. The asymmetry of the ligand could lead to lower symmetry frameworks, potentially resulting in highly anisotropic thermal expansion where the material expands in one direction while contracting in another.

Table 1: Spin Crossover Properties of Bipyridine-Based Complexes

| Compound/System | Stimulus | Spin Transition Behavior | Key Finding |

|---|---|---|---|

| Dinuclear Fe(II) with bis-bipyridine bridges | Temperature | Incomplete and gradual spin transition | Steric hindrance between molecules limits intermolecular interactions and affects SCO. rsc.org |

| Fe(4,4'-bipyridine)Ni(CN)₄·nH₂O | Temperature / Guest Vapor | One-step or two-step transition | Guest molecules within the framework modify the spin transition profile. mdpi.com |

Water Stability Enhancement in MOFs

The practical application of Metal-Organic Frameworks (MOFs) in areas like catalysis, gas separation, and sensing is often hampered by their instability in the presence of water. nih.gov The coordination bonds between metal ions and organic linkers can be susceptible to hydrolysis, leading to the collapse of the porous framework. Consequently, a major research focus is the rational design of water-stable MOFs. sciopen.com

Strategies to enhance water stability include using metal ions that form stronger coordination bonds (e.g., high-valent metals like Zr⁴⁺ or Cr³⁺), designing hydrophobic pore environments to repel water molecules, and creating interpenetrated frameworks that sterically hinder water access. researchgate.net The choice of the organic linker is crucial in these strategies.

Bipyridine-based ligands like 4,4'-bipyridine have been successfully used to construct water-stable MOFs. For example, a series of 2D MOFs with the formula [M(bipy)(C₄O₄)(H₂O)₂]·3H₂O (where bipy is 4,4'-bipyridine) have shown stability and have been explored for electrochemical sensing applications. researchgate.net

The incorporation of specific functional groups onto the linker can further tune the stability. While the introduction of amine groups has shown little effect in some frameworks, amide-functionalized linkers have been used to create exceptionally stable MOFs. nih.govnih.gov These groups can engage in hydrogen bonding within the framework, reinforcing the structure, and can also alter the local hydrophobicity or hydrophilicity of the pores.

This compound presents an interesting case for designing water-stable MOFs.

Coordination Versatility : Its two pyridine nitrogen atoms can bridge metal centers to form robust, multidimensional networks.

Amine Functionality : The 2'-amine group can serve several purposes. It can act as a hydrogen-bond donor, potentially forming intramolecular or intermolecular H-bonds that strengthen the framework. It also provides a site for post-synthetic modification, where other functional groups could be attached to further enhance stability or introduce catalytic activity.

Hydrophobicity Tuning : The aromatic nature of the bipyridine core contributes a degree of hydrophobicity, which can help shield the coordination bonds from water attack.

By carefully selecting the metal center and synthesis conditions, this compound could be employed as a linker to build MOFs with tailored porosity and enhanced resilience to aqueous environments.

Electroluminescent Materials

Electroluminescent materials, particularly those based on transition metal complexes, are the cornerstone of organic light-emitting diode (OLED) technology. Bipyridine and its derivatives are among the most important ligands in this field due to their ability to form stable, luminescent complexes with metals like ruthenium(II) and iridium(III). wikipedia.org These complexes often exhibit efficient metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their light-emitting properties. wikipedia.org

Research has demonstrated that the photophysical and electroluminescent properties of these complexes can be finely tuned by modifying the bipyridine ligand. For instance, in a series of iridium(III) complexes using 2',6'-difluoro-2,3'-bipyridine ligands, substituting the 4' position with electron-withdrawing or electron-donating groups systematically shifted the emission color from sky-blue to greenish-yellow. rsc.org This illustrates the profound impact of ligand electronics on the emission wavelength and quantum efficiency. rsc.org

Ruthenium(II) tris(bipyridine) complexes are also classic examples of electroluminescent materials. acs.org Light-emitting devices have been fabricated using these complexes, sometimes in composites with nanoparticles to improve performance and enhance charge carrier mobility. nih.gov The amine group, in particular, is a useful functionality. Amino-functionalized bipyridines and related phenanthrolines have been used to create metal complexes for various applications, including the development of electroluminescent materials. researchgate.net

This compound is a promising candidate for a ligand in this context. Its incorporation into a metal complex like Ru(II) or Ir(III) would be expected to produce luminescent materials. The specific isomeric structure and the presence of the amine group would influence the resulting properties:

Energy Levels : The amine group is an electron-donating group, which would alter the energy of the ligand's molecular orbitals. This, in turn, would modify the energy of the MLCT state and thus the color of the emitted light.

Coordination Geometry : The unsymmetrical nature of this compound could lead to complexes with lower symmetry, potentially affecting photophysical properties like the emission lifetime and quantum yield.

Device Integration : The amine group provides a reactive handle for grafting the complex onto other materials, such as polymers or electrode surfaces, which can be advantageous for fabricating multilayer OLED devices.

Table 2: Performance of Bipyridine-Based Electroluminescent Devices

| Complex/System | Emission Color | Max Brightness (cd/m²) | External Quantum Efficiency (EQE) |

|---|---|---|---|

| Ru(II)-bipyridyl / CdS Nanoparticle Composite | Combination of Ru complex and CdS emission | 680 | ~0.2% |

| Ir(III) complex with -CF₃ substituted 2,3'-bipyridine | Sky-blue (λₘₐₓ = 468 nm) | Data not specified | 0.84 (in thin film) |

Biopolymeric Films with Bipyridine Additives

Biopolymers, such as those derived from soy protein or starch, are gaining attention as sustainable alternatives to petroleum-based plastics for applications like food packaging. bhu.ac.innih.gov However, these materials often have limitations, such as poor mechanical properties and high sensitivity to moisture. nih.gov One approach to overcome these drawbacks is the incorporation of additives that can modify the film's properties. nih.govwacker.com

The use of bipyridine derivatives as additives in biopolymer films is an emerging area of research. A study incorporating 2,2'-bipyridine (B1663995) into a soy protein isolate (SPI) film matrix demonstrated significant effects on the material's properties. Key findings from this research include:

Improved Water Resistance : The addition of 1% (w/w) 2,2'-bipyridine increased the water resistance of the SPI film by a factor of four compared to the neat film. bhu.ac.in

Structural Interaction : Fourier-transform infrared (FTIR) spectroscopy indicated a structural interaction between the bipyridine additive and the SPI matrix, suggesting successful incorporation. bhu.ac.in

Optical and Stability Changes : The incorporation of bipyridine decreased the optical transmittance of the film and altered its color from transparent to pink, which then faded to pale yellow over time. The additive also appeared to reduce the dimensional stability of the film, with cracking observed at higher concentrations. bhu.ac.in

While this study used 2,2'-bipyridine, it provides a strong proof-of-concept for exploring other bipyridine isomers like this compound as functional additives. The unique structure of this compound could lead to different interactions with the biopolymer matrix. The amine group could form hydrogen bonds with the polar functional groups (e.g., hydroxyl, amide) present in biopolymers like starch or proteins, potentially leading to better compatibility and different effects on mechanical strength and water uptake. The specific isomerism would also influence how the molecule orients itself within the polymer matrix, which could have a distinct impact on properties like gas barrier performance and dimensional stability.

Advanced Functional Materials

The precise molecular architecture of this compound makes it a valuable component for the bottom-up construction of advanced functional materials. Its ability to act as a well-defined building block in larger supramolecular assemblies allows for the creation of systems with programmed functions. This is particularly evident in the fields of molecular machines, where bipyridine units act as recognition sites for controlled mechanical motion, and in photonic devices, where their metal complexes can be used to manipulate light and charge.

Molecular Shuttles and Machines

Molecular machines are nanoscale devices capable of performing mechanical movements in response to external stimuli. cmu.edu Rotaxanes and catenanes are two of the most prominent classes of molecules used to build such machines. biomach.org A typical rotaxane consists of a dumbbell-shaped "axle" molecule threaded through a "ring" molecule, with bulky stoppers preventing the ring from dethreading. researchgate.net